molecular formula C12H9ClN2O2 B117792 5-Chloro-2-nitrodiphenylamine CAS No. 25781-92-4

5-Chloro-2-nitrodiphenylamine

Cat. No. B117792
CAS RN: 25781-92-4
M. Wt: 248.66 g/mol
InChI Key: FPKHZBVGKMTUHB-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrodiphenylamine is a compound with the molecular formula C12H9ClN2O2 . It is also known by other names such as 5-chloro-2-nitro-n-phenylaniline and Benzenamine, 5-chloro-2-nitro-N-phenyl .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrodiphenylamine can be represented by the InChI string: InChI=1S/C12H9ClN2O2/c13-9-6-7-12 (15 (16)17)11 (8-9)14-10-4-2-1-3-5-10/h1-8,14H . The Canonical SMILES representation is: C1=CC=C (C=C1)NC2=C (C=CC (=C2)Cl) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

5-Chloro-2-nitrodiphenylamine has a molecular weight of 248.66 g/mol . It has a computed XLogP3 value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 370.4±32.0 °C at 760 mmHg, and a flash point of 177.8±25.1 °C .

Scientific Research Applications

Synthesis and Use in Dyes

5-Chloro-2-nitrodiphenylamine has been used in the synthesis of nitrodiphenylamine dyes. These dyes are prepared by condensation with arylamines of various substituted nitrobenzenes and are described to contain electron-donor and electron-acceptor groups in the nitrated and unnitrated ring, enhancing their utility in dyeing applications (Day & Jnr, 2008).

Role in Analytical Chemistry

The compound has also been investigated for its utility as a reversible oxidation-reduction indicator in analytical chemistry. It has been used in the titration of iron(II) with various oxidizing agents, demonstrating its potential as a versatile indicator (Gandikota & Rao, 1974).

Applications in Organic Synthesis

5-Chloro-2-nitrodiphenylamine plays a role in the synthesis of various organic compounds. For instance, it is involved in reactions leading to the formation of benzodiazepine derivatives and other complex organic structures, showcasing its versatility in organic synthesis (Ried & Sell, 1980).

Use in Medicinal Chemistry

In medicinal chemistry, 5-Chloro-2-nitrodiphenylamine derivatives have been synthesized and evaluated for their biological activities, such as antimalarial properties. These studies indicate the potential of this compound in the development of new therapeutic agents (Werbel et al., 1986).

Application in Propellant Analysis

The compound has significant applications in the analysis of propellants. Techniques like high-performance liquid chromatography have been employed to separate and analyze 2-nitrodiphenylamine and its major reaction products in rocket and artillery propellants (Kansas & Robertson, 1994).

Environmental and Safety Studies

Environmental and safety studies involving 5-Chloro-2-nitrodiphenylamine are also notable. These studies include the examination of its behavior in environmental systems and its role in the formation of potentially hazardous byproducts (Zhou et al., 2009).

properties

IUPAC Name

5-chloro-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHZBVGKMTUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180448
Record name 5-Chloro-2-nitrodiphenylamine
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrodiphenylamine

CAS RN

25781-92-4
Record name 5-Chloro-2-nitro-N-phenylbenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrodiphenylamine
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Record name 5-Chloro-2-nitrodiphenylamine
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Record name 5-chloro-2-nitrodiphenylamine
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Record name 5-CHLORO-2-NITRODIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-fluoro-1-nitrobenzene (983 mg, 5.60 mmol) and aniline (1.0 mL, 11.20 mmol) in DMSO (3 mL) was heated at 110° C. for 4 h. After cooling to RT, the reaction mixture was partitioned between EtOAc and water. The organic layer was washed with a saturated aqueous solution of KHSO4 (×3), followed by brine, then dried (Na2SO4) and concentrated in vacuo to afford the title compound as an orange solid (1.37 g, 98%). 1H NMR (CDCl3, 400 MHz): δ 9.54 (1H, s), 8.16 (1H, d, J=9.13 Hz), 7.46 (2H, t, J=7.61 Hz), 7.32-7.22 (3H, m), 7.14 (1H, d, J=2.14 Hz), 6.72 (1H, dd, J=9.12, 2.15 Hz)
Quantity
983 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

4-chloro-2-fluoronitrobenzene (250 mg), aniline (0.40 mL) and potassium carbonate (500 mg) were dissolved in dimethyl sulfoxide (1.5 mL) and stirred at 50° C. overnight. The mixture was added with water, extracted with ethyl acetate, and the organic layer was washed with saturated brine, and the water was removed with sodium sulfate. The reaction solution was removed of the solvent by distillation under reduced pressure, and the subsequent reaction was proceeded without further purification of the thus obtained compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T HARA, H FUJIMORI, Y KAYAMA, T MORI… - Chemical and …, 1977 - jstage.jst.go.jp
… smoothly in refluxing benzene to give N—bromoacety1—2—nitrodi~ phenylamine (10a) in 97% yield after a reaction period of 18 hr, the conversion of 5~chloro-2—nitrodiphenylamine (…
Number of citations: 14 www.jstage.jst.go.jp
JG Belton, M McInerney - Proceedings of the Royal Irish Academy. Section B …, 1970 - JSTOR
… 5-Chloro-2-nitrodiphenylamine was also used as the starting material for the preparation of 5-… -substituent in 4, 5-dichloro-2-nitrodiphenylamine but not in 5 chloro-2-nitrodiphenylamine. …
Number of citations: 2 www.jstor.org
AP Kottenhahn, ET Seo, HW Stone - The Journal of Organic …, 1963 - ACS Publications
… 5-Chloro-2-nitrodiphenylamine.—A solution of 102 g. (0.5 mole) of l-ehloro-3,4-dinitrobenzene and 140 ml. … (0.117 mole) of 5-chloro-2-nitrodiphenylamine in a pressure bottle was …
Number of citations: 18 pubs.acs.org
T Jacobs, R Akawie - Journal of the American Chemical Society, 1947 - ACS Publications
3148 New Compounds Vol. 69 employed. A mixture of 22 g. of 2, 4-dichlorobenzoic acid, 24 g. of o-nitroaniline, 17 g. of anhydrous potassium car-bonate, 0.8 g. of copper bronze and35 …
Number of citations: 0 pubs.acs.org
D Rexford, E Wallis - Journal of the American Chemical Society, 1947 - ACS Publications
3148 New Compounds Vol. 69 employed. A mixture of 22 g. of 2, 4-dichlorobenzoic acid, 24 g. of o-nitroaniline, 17 g. of anhydrous potassium car-bonate, 0.8 g. of copper bronze and35 …
Number of citations: 1 pubs.acs.org
DV Banthorpe, A Cooper - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… 18 mp 36", was allowed to react with aniline in cold ethanol, The crystalline product, after being washed with acid and crystallised from ethanol, gave 5-chloro2-nitrodiphenylamine, mp …
Number of citations: 3 pubs.rsc.org
H Rheinboldt, M Perrier - Journal of the American Chemical …, 1947 - ACS Publications
3148 New Compounds Vol. 69 employed. A mixture of 22 g. of 2, 4-dichlorobenzoic acid, 24 g. of o-nitroaniline, 17 g. of anhydrous potassium car-bonate, 0.8 g. of copper bronze and35 …
Number of citations: 13 pubs.acs.org
N Leonard, L Smith - Journal of the American Chemical Society, 1947 - ACS Publications
3148 New Compounds Vol. 69 employed. A mixture of 22 g. of 2, 4-dichlorobenzoic acid, 24 g. of o-nitroaniline, 17 g. of anhydrous potassium car-bonate, 0.8 g. of copper bronze and35 …
Number of citations: 1 pubs.acs.org
RCG Moggridge, SGP Plant - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… It was identificd by mixed mp with a specimen obtained from 5-chloro-2-nitrodiphenylamine as described by Ullmann (Zoc. cit.) . The latter compound was prepared both by the method …
Number of citations: 3 pubs.rsc.org
RA Cox - 2000 - Elsevier
Publisher Summary This chapter focuses on excess acidity method that is considered the method of choice when dealing with aqueous strong acid media. It is a simple and unified …
Number of citations: 98 www.sciencedirect.com

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